molecular formula C10H5BrClNO B13130133 8-Bromo-2-chloroquinoline-4-carbaldehyde

8-Bromo-2-chloroquinoline-4-carbaldehyde

Cat. No.: B13130133
M. Wt: 270.51 g/mol
InChI Key: PFFMBHOGNXCTAP-UHFFFAOYSA-N
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Description

8-Bromo-2-chloroquinoline-4-carbaldehyde: is an organic compound belonging to the quinoline family. It is characterized by the presence of bromine and chlorine atoms at the 8th and 2nd positions, respectively, on the quinoline ring, and an aldehyde group at the 4th position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-chloroquinoline-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of quinoline derivatives followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-chloroquinoline-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.

Major Products Formed:

    Oxidation: 8-Bromo-2-chloroquinoline-4-carboxylic acid.

    Reduction: 8-Bromo-2-chloroquinoline-4-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Bromo-2-chloroquinoline-4-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, antiviral, and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloroquinoline-4-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. The presence of the bromine and chlorine atoms, as well as the aldehyde group, allows for specific binding to biological macromolecules such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to the observed biological effects. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 8-Bromoquinoline-4-carbaldehyde
  • 2-Chloro-8-methylquinoline-4-carbaldehyde

Comparison: 8-Bromo-2-chloroquinoline-4-carbaldehyde is unique due to the specific positioning of the bromine, chlorine, and aldehyde groups on the quinoline ring. This unique structure imparts distinct reactivity and biological activity compared to other similar compounds. For example, the presence of both bromine and chlorine atoms can enhance the compound’s ability to participate in halogen bonding, which can be crucial for its biological activity. Additionally, the aldehyde group at the 4th position allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H5BrClNO

Molecular Weight

270.51 g/mol

IUPAC Name

8-bromo-2-chloroquinoline-4-carbaldehyde

InChI

InChI=1S/C10H5BrClNO/c11-8-3-1-2-7-6(5-14)4-9(12)13-10(7)8/h1-5H

InChI Key

PFFMBHOGNXCTAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2C=O)Cl

Origin of Product

United States

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